![molecular formula C12H18N2O B049236 2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- CAS No. 119977-60-5](/img/structure/B49236.png)
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- is a chemical compound that has been widely studied for its potential applications in various scientific research fields. This compound is commonly referred to as P-5-M, and it is a derivative of pyrrolidone. P-5-M has been found to have several biochemical and physiological effects, making it an interesting compound for further study.
作用机制
The mechanism of action of P-5-M is not fully understood, but it has been found to interact with several biological targets, including GABA receptors, dopamine receptors, and sigma receptors. P-5-M has been found to have both agonistic and antagonistic effects on these receptors, depending on the specific receptor subtype and the concentration of P-5-M.
生化和生理效应
P-5-M has been found to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. P-5-M has also been found to modulate the activity of several enzymes, including acetylcholinesterase and monoamine oxidase.
实验室实验的优点和局限性
One advantage of using P-5-M in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using P-5-M is its relatively high cost compared to other compounds that may have similar effects.
未来方向
There are several future directions for the study of P-5-M, including:
1. Further investigation of the mechanism of action of P-5-M, including its interactions with specific receptor subtypes and downstream signaling pathways.
2. Exploration of the potential therapeutic applications of P-5-M in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
3. Development of new synthetic methods for the production of P-5-M that are more cost-effective and environmentally friendly.
4. Investigation of the potential use of P-5-M as a diagnostic tool for the detection of certain diseases, including cancer.
5. Study of the potential interactions between P-5-M and other compounds, including drugs and environmental toxins, to better understand its potential effects on human health.
In conclusion, P-5-M is a promising compound with several potential applications in scientific research. Further study of this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
P-5-M can be synthesized using a multistep process that involves the reaction of 4-(1-azetidinyl)-2-butyn-1-ol with methyl isocyanate, followed by cyclization with sodium hydroxide. This synthesis method has been extensively studied and optimized to produce high yields of pure P-5-M.
科学研究应用
P-5-M has been used in several scientific research applications, including as a building block for the synthesis of other compounds, as a ligand for metal complexes, and as a potential drug candidate. P-5-M has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
119977-60-5 |
|---|---|
产品名称 |
2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl- |
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-[4-(azetidin-1-yl)but-2-ynyl]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-11-5-6-12(15)14(11)10-3-2-7-13-8-4-9-13/h11H,4-10H2,1H3 |
InChI 键 |
RMHKTTNQONQQRB-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN2CCC2 |
规范 SMILES |
CC1CCC(=O)N1CC#CCN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



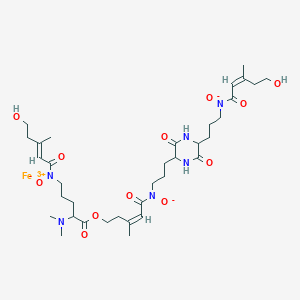
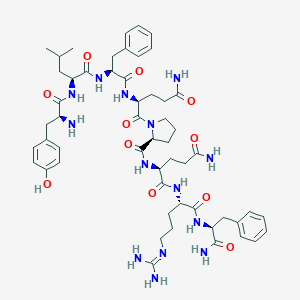
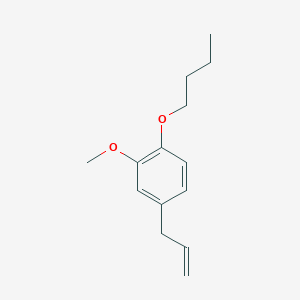

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
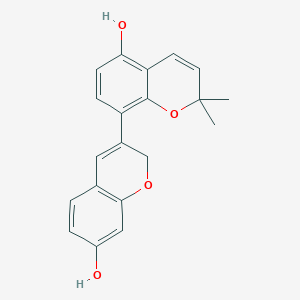
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)



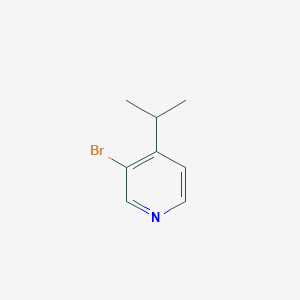
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

